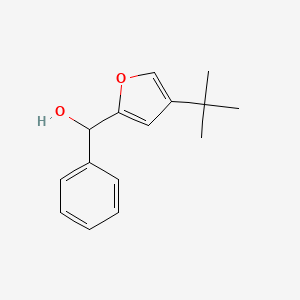

(4-(tert-Butyl)furan-2-yl)(phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(4-tert-butylfuran-2-yl)-phenylmethanol |

InChI |

InChI=1S/C15H18O2/c1-15(2,3)12-9-13(17-10-12)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |

InChI Key |

UUFFQDMHNVEYBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=COC(=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways

Regioselective Synthesis of the 4-(tert-Butyl)furan Core

The introduction of a bulky tert-butyl group at the C4 position of the furan (B31954) ring requires a regioselective approach, as many classical furan syntheses might yield mixtures of isomers.

One of the most fundamental methods for furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgacs.orgalfa-chemistry.com For the target molecule, this would require the precursor 1-(furan-2-yl)-4,4-dimethylpentane-1,4-dione. However, the synthesis of such sterically hindered 1,4-diketones can be challenging, and harsh acidic conditions might not be suitable for sensitive substrates. acs.orgalfa-chemistry.com

More modern approaches offer greater control and milder conditions. A noteworthy strategy is the metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by cobalt(II)-porphyrin complexes. This method produces polyfunctionalized furans with complete regioselectivity under neutral and mild conditions. nih.govorganic-chemistry.orgusf.edu To obtain the 4-(tert-butyl)furan core, a potential pathway would involve the reaction of 3,3-dimethyl-1-butyne (B43207) with a suitable α-diazocarbonyl compound. The steric bulk of the tert-butyl group on the alkyne would direct the regiochemical outcome of the cyclization.

Another powerful technique is the Feist-Benary furan synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound. rsc.org The regioselectivity of this reaction can be controlled by the nature of the reactants and reaction conditions.

Finally, direct C-H functionalization offers a convergent route. Palladium-catalyzed direct C-H alkylation of a pre-formed furan ring at the α-position using alkyl iodides has been developed, demonstrating good functional group tolerance. nih.gov While this specific example targets the α-position, similar principles could be explored for C-H functionalization at the β-position, although this is generally more challenging.

Stereoselective Formation of the Benzylic Alcohol Moiety

Creating the chiral benzylic alcohol with high enantiopurity is a critical step. This can be achieved either by asymmetric reduction of a ketone precursor or by stereocontrolled addition of an organometallic reagent to an aldehyde.

This strategy first involves the synthesis of the prochiral ketone, (4-(tert-butyl)furan-2-yl)(phenyl)methanone, followed by its enantioselective reduction. Several highly effective catalytic systems are available for the reduction of aryl heteroaryl ketones.

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in combination with a borane (B79455) source (e.g., BH₃·SMe₂ or BH₃·THF) to deliver chiral alcohols with high enantiomeric excess (ee). nrochemistry.comwikipedia.orgalfa-chemistry.comyoutube.com The catalyst's structure dictates the facial selectivity of the hydride delivery to the ketone.

Another premier method is the Noyori asymmetric transfer hydrogenation . mdpi.comchem-station.com This reaction typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), with a hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture. mdpi.comresearchgate.net This method is renowned for its high efficiency and enantioselectivity in reducing a wide array of aromatic and heteroaromatic ketones. researchgate.net Research on similar furyl ketones shows that this method can achieve excellent yields and enantioselectivities. researchgate.netresearchgate.net

| Catalyst System | Ketone Substrate | Reductant | Yield (%) | ee (%) | Reference |

| (S,S)-Noyori's Ru(II) Catalyst | 2-Acetylfuran | Et₃N/HCO₂H | 89 | >96 | researchgate.net |

| (S,S)-Noyori's Ru(II) Catalyst | 2-Propionylfuran | Et₃N/HCO₂H | 81 | >96 | researchgate.net |

| CBS (Oxazaborolidine) | Acetophenone | BH₃·SMe₂ | >95 | >98 | nrochemistry.comwikipedia.org |

| Iron-based Noyori-type | Acetophenone | i-PrOH/KOtBu | High | Moderate | rsc.orgscispace.com |

| Biocatalyst (L. pseudomesenteroides) | Phenyl(pyridin-2-yl)methanone | - | 98 | 99 | researchgate.net |

An alternative to ketone reduction is the asymmetric addition of a phenyl organometallic reagent, such as phenylmagnesium bromide or phenyllithium, to the aldehyde precursor, 4-(tert-butyl)furan-2-carbaldehyde. The key to achieving high enantioselectivity is the use of a stoichiometric chiral ligand or a chiral catalyst that coordinates to the metal center and directs the nucleophilic attack to one face of the aldehyde.

A variety of chiral ligands have been developed for this purpose, including those derived from naturally occurring chiral molecules like proline or C₂-symmetric diamines. For instance, diamines derived from 1,2-diaminocyclohexane (DACH) have been shown to be effective in mediating the asymmetric addition of Grignard reagents to ketones, affording chiral tertiary alcohols with high enantiopurity. nih.gov Similarly, proline-derived diamines have been used for the addition of organolithium and Grignard reagents to aldehydes. ic.ac.uk

The general approach involves pre-complexing the organometallic reagent with the chiral ligand before the addition of the furan aldehyde at low temperatures to maximize stereocontrol.

| Organometallic Reagent | Aldehyde | Chiral Ligand/Solvent | Yield (%) | ee (%) | Reference |

| MeMgBr | Benzaldehyde | (+)-N-Methylpseudoephedrine derived | - | Low | semanticscholar.org |

| PhMgBr | Acetaldehyde | Chiral 2-MeTHF (solvent) | - | ~2 | wmich.edu |

| EtMgBr | Acetophenone | (R,R)-DACH-derived biaryl ligand | 91 | 95 | nih.gov |

| PhMgBr | Propiophenone | (R,R)-DACH-derived biaryl ligand | 85 | 92 | nih.gov |

Innovative Catalyst Systems for the Synthesis of the Compound

Modern organic synthesis increasingly relies on innovative catalyst systems to improve efficiency, selectivity, and sustainability.

For the furan core synthesis , cobalt(II) complexes of sterically demanding porphyrins, such as 3,5-DitBu-IbuPhyrin, have emerged as highly effective catalysts for the metalloradical cyclization mentioned earlier. nih.govorganic-chemistry.org These catalysts operate under mild, neutral conditions and exhibit remarkable functional group tolerance, which is a significant advantage over traditional acid-catalyzed methods. Furthermore, organocatalysis represents a paradigm shift away from metal-based systems. Chiral cinchona alkaloids, for example, have been used to catalyze the asymmetric addition of β-ketoesters to precursors that can then undergo silver-catalyzed cycloisomerization to form chiral annulated furans. nih.govnih.gov

For the stereoselective alcohol formation , the aforementioned Noyori-type ruthenium catalysts are a pinnacle of innovative catalyst design. mdpi.com The metal-ligand bifunctional mechanism, where the catalyst actively participates in both the coordination of the ketone and the delivery of the hydride, allows for exceptional activity and stereocontrol. chem-station.com Iron-based variants of these hydrogenation catalysts are also being developed as a more sustainable and earth-abundant alternative to ruthenium. rsc.orgscispace.com In the realm of biocatalysis, whole-cell systems or isolated enzymes (ketoreductases) offer an environmentally benign route to chiral alcohols, often with near-perfect enantioselectivity under mild aqueous conditions. researchgate.net

Divergent Synthetic Strategies from Common Precursors

Divergent synthesis provides an efficient route to chemical diversity by allowing a single, common precursor to be converted into multiple, structurally distinct products. Furfural (B47365), a key platform chemical derived from biomass, is an excellent starting point for divergent synthetic strategies. mdpi.com For example, a divergent paired electrochemical process can convert furfural into either furfuryl alcohol (via cathodic reduction) or 2(5H)-furanone (via anodic oxidation) in a divided cell. nih.gov While these specific products are not direct precursors to the target molecule, the principle can be extended. A functionalized furfural derivative, such as 4-(tert-butyl)furan-2-carbaldehyde, could serve as a branch point. As described, it can be converted to the target chiral alcohol via organometallic addition. Alternatively, it could undergo oxidation to the corresponding carboxylic acid, or participate in various condensation reactions, leading to a library of related compounds from a single intermediate.

Similarly, the Paal-Knorr synthesis of the furan core from a 1,4-diketone is inherently divergent. The same 1,4-diketone precursor can be treated with an acid to yield a furan, or with ammonia/primary amines and a sulfur source (like Lawesson's reagent) to yield pyrroles and thiophenes, respectively. wikipedia.orgnih.govquora.com This highlights how a single acyclic precursor can grant access to different classes of five-membered heterocycles.

Chemical Reactivity and Advanced Transformations

Reactivity of the Benzylic Alcohol Functionality

The secondary benzylic alcohol group is a primary site of reactivity in (4-(tert-Butyl)furan-2-yl)(phenyl)methanol. Its position, adjacent to both a phenyl ring and a furan (B31954) ring, significantly influences the stability of potential intermediates, thereby governing the pathways of oxidation, nucleophilic substitution, and elimination reactions.

The oxidation of the secondary alcohol in (4-(tert-Butyl)furan-2-yl)(phenyl)methanol is expected to yield the corresponding ketone, (4-(tert-butyl)furan-2-yl)(phenyl)methanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and selectivity.

Common Oxidizing Agents for Benzylic Alcohols:

| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature | (4-(tert-butyl)furan-2-yl)(phenyl)methanone |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or chloroform (B151607) (CHCl₃), reflux | (4-(tert-butyl)furan-2-yl)(phenyl)methanone |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM), low temperature (-78 °C) | (4-(tert-butyl)furan-2-yl)(phenyl)methanone |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM), room temperature | (4-(tert-butyl)furan-2-yl)(phenyl)methanone |

The resulting ketone, with its conjugated system extending across the furan and phenyl rings, can undergo further transformations. For instance, nucleophilic addition to the carbonyl group would be a key reaction, allowing for the introduction of a wide range of substituents.

Nucleophilic substitution at the benzylic carbon of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential benzylic carbocation, resonance-stabilized by both the phenyl and furan rings, suggests that an S(_N)1 pathway is plausible under acidic conditions or with poor nucleophiles.

In an S(_N)1 reaction, the hydroxyl group is first protonated to form a good leaving group (water). Subsequent departure of water generates a carbocation that is stabilized by delocalization of the positive charge onto both the phenyl and furan rings. This stabilized carbocation can then be attacked by a nucleophile.

For an S(_N)2 reaction to occur, a strong nucleophile would be required to displace the hydroxyl group (or a derivative of it, such as a tosylate). Given the steric hindrance from the tert-butyl group and the phenyl group, the S(_N)2 pathway might be less favored compared to the S(_N)1 pathway.

Plausible Nucleophilic Substitution Reactions:

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Cl⁻ | HCl | (2-chloro(phenyl)methyl)-4-(tert-butyl)furan |

| Br⁻ | HBr | (2-bromo(phenyl)methyl)-4-(tert-butyl)furan |

| CN⁻ | NaCN | 2-(4-(tert-butyl)furan-2-yl)-2-phenylacetonitrile |

| N₃⁻ | NaN₃ | 2-(azido(phenyl)methyl)-4-(tert-butyl)furan |

Acid-catalyzed dehydration of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol is expected to proceed via an E1 mechanism, again leveraging the stability of the benzylic carbocation intermediate. Protonation of the hydroxyl group followed by the loss of water generates the carbocation. A base (such as water or the conjugate base of the acid catalyst) can then abstract a proton from an adjacent carbon, leading to the formation of a double bond.

Given the structure of the molecule, elimination would result in the formation of a highly conjugated olefin, 4-(tert-butyl)-2-(phenylmethylene)furan. The formation of this conjugated system provides a strong thermodynamic driving force for the elimination reaction.

Reactivity of the Substituted Furan Ring System

The furan ring in (4-(tert-Butyl)furan-2-yl)(phenyl)methanol is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions of the substituents, a bulky tert-butyl group at C4 and a phenyl(hydroxymethyl) group at C2, will significantly influence the regioselectivity of these reactions.

Electrophilic aromatic substitution on furan rings generally occurs preferentially at the C2 and C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate. In the case of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, the C2 position is already substituted. The directing effects of the existing substituents will therefore determine the position of further substitution.

The phenyl(hydroxymethyl) group at C2 is an ortho-, para-directing group, but in the context of the furan ring, it will direct incoming electrophiles to the C3 and C5 positions. The tert-butyl group at C4 is an alkyl group and is also an ortho-, para-directing group, which in this case would direct to the C3 and C5 positions.

Considering both electronic and steric factors, the likely positions for electrophilic attack are C3 and C5. The bulky tert-butyl group at C4 may sterically hinder attack at the C3 and C5 positions to some extent. However, the C5 position is generally the most reactive site in 2-substituted furans. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Electrophilic Reagent | Electrophile (E⁺) | Major Product |

| Br₂ / FeBr₃ | Br⁺ | (5-bromo-4-(tert-butyl)furan-2-yl)(phenyl)methanol |

| HNO₃ / H₂SO₄ | NO₂⁺ | (5-nitro-4-(tert-butyl)furan-2-yl)(phenyl)methanol |

| SO₃ / H₂SO₄ | SO₃H⁺ | 5-(hydroxy(phenyl)methyl)-3-(tert-butyl)furan-2-sulfonic acid |

| CH₃Cl / AlCl₃ | CH₃⁺ | (5-methyl-4-(tert-butyl)furan-2-yl)(phenyl)methanol |

The furan ring can act as a diene in Diels-Alder reactions. The reactivity of the furan ring in these [4+2] cycloaddition reactions is influenced by the substituents. Electron-donating groups on the furan ring generally increase its reactivity. In (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, the tert-butyl group is electron-donating, which should enhance the reactivity of the furan ring as a diene.

However, steric hindrance can play a significant role. The bulky tert-butyl group at C4 and the phenyl(hydroxymethyl) group at C2 may hinder the approach of the dienophile. This steric congestion could potentially reduce the rate of the Diels-Alder reaction or require more forcing conditions.

With a sufficiently reactive dienophile, such as maleic anhydride, a cycloaddition reaction could potentially occur. The regioselectivity of the cycloaddition would also be influenced by the steric and electronic properties of the substituents.

Intermolecular and Intramolecular Reactivity Profiles

The reactivity of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol is not limited to reactions that disrupt the furan ring. The molecule can participate in a range of intermolecular and intramolecular processes, leveraging the diene character of the furan and the reactivity of the benzylic alcohol.

Intermolecular Reactivity:

The furan ring in (4-(tert-Butyl)furan-2-yl)(phenyl)methanol can act as a diene in Diels-Alder reactions . acs.orgwikipedia.org It can react with various dienophiles to form oxabicyclo[2.2.1]heptene derivatives. The regioselectivity and stereoselectivity of this [4+2] cycloaddition would be influenced by the electronic nature of the dienophile and the steric bulk of the tert-butyl and phenylmethanol substituents on the furan ring.

The secondary alcohol group can undergo typical intermolecular reactions of alcohols, such as esterification, etherification, and oxidation to the corresponding ketone, (4-(tert-butyl)furan-2-yl)(phenyl)methanone.

Furthermore, under acidic conditions, the benzylic alcohol can be protonated, leading to the formation of a stabilized carbocation. This intermediate can then be trapped by various nucleophiles in intermolecular substitution reactions.

Intramolecular Reactivity:

Intramolecular reactions of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol could be designed to construct more complex heterocyclic systems. For instance, if a suitable functional group is introduced onto the phenyl ring, an intramolecular Diels-Alder reaction could be envisioned, where the phenyl ring acts as the dienophile.

Intramolecular cyclization could also occur through the reaction of the alcohol group with an activated furan ring. For example, electrophilic activation of the furan ring could lead to an intramolecular attack by the hydroxyl group, potentially forming a bicyclic ether.

The following table outlines the potential intermolecular and intramolecular reactions.

| Reactivity Profile | Reaction Type | Potential Reactants/Conditions | Resulting Structure |

| Intermolecular | Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Oxabicyclo[2.2.1]heptene derivative |

| Intermolecular | Esterification | Carboxylic acid or acyl chloride | Phenylmethyl ester |

| Intermolecular | Oxidation | Oxidizing agent (e.g., PCC) | (4-(tert-butyl)furan-2-yl)(phenyl)methanone |

| Intramolecular | Cyclization | Introduction of a dienophile on the phenyl ring | Polycyclic bridged ether |

Derivatization and Analog Development for Research Probes

Synthesis of Ethers and Esters for Functional Group Interconversion Studies

The hydroxyl group of the benzylic alcohol is a prime site for functional group interconversion, allowing for the synthesis of a variety of ether and ester derivatives. These modifications can significantly alter the compound's polarity, lipophilicity, and metabolic stability.

Ether Synthesis: Etherification of the hydroxyl group can be achieved through several established methods. The Williamson ether synthesis, a classic and versatile method, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For a benzylic alcohol like (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, this reaction is generally efficient. google.comnih.gov Greener approaches using iron(II/III) chloride in recyclable solvents like propylene (B89431) carbonate have also been developed for the etherification of benzyl (B1604629) alcohols. nih.gov Furthermore, zeolite catalysts can be employed for the reaction of a benzyl alcohol with another alcohol, offering a heterogeneous catalytic option. google.com

Ester Synthesis: Esterification can be readily accomplished by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common approach. For more sensitive substrates, milder conditions using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. The synthesis of esters from chiral dialkyl carbinols has been achieved through nickel-catalyzed reactions of alkyl halides, olefins, and hydrosilanes. nih.gov

The following table summarizes potential ether and ester derivatives of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol and the general synthetic methods applicable.

| Derivative Type | R Group Example | General Synthetic Method |

| Ether | -CH₃ (Methyl) | Williamson Ether Synthesis |

| Ether | -CH₂CH₃ (Ethyl) | Iron-Catalyzed Etherification |

| Ether | -CH₂Ph (Benzyl) | Zeolite-Catalyzed Etherification |

| Ester | -C(O)CH₃ (Acetate) | Acylation with Acetyl Chloride |

| Ester | -C(O)Ph (Benzoate) | Fischer Esterification |

| Ester | -C(O)CF₃ (Trifluoroacetate) | Acylation with Trifluoroacetic Anhydride |

These functional group interconversions are fundamental for establishing structure-activity relationships (SAR) and for creating prodrugs or probes with tailored properties.

Creation of Chiral Derivatives and Ligand Design for Asymmetric Transformations

The stereocenter at the carbinol carbon of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol makes it an attractive starting point for the development of chiral ligands and auxiliaries for asymmetric catalysis. researchgate.netnih.govacs.org The synthesis of enantiomerically pure derivatives is a key step in this process.

Resolution of the racemic alcohol can be achieved through several methods, including:

Classical Resolution: Formation of diastereomeric esters or ethers with a chiral resolving agent, followed by separation (e.g., by chromatography or crystallization) and subsequent removal of the chiral auxiliary.

Enzymatic Resolution: Utilizing lipases or other enzymes that selectively acylate or deacylate one enantiomer, allowing for the separation of the unreacted enantiomer from the product. acs.org

Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).

Once resolved, the enantiopure alcohol can be incorporated into more complex chiral structures. For instance, the hydroxyl group can serve as an anchor point for the attachment of phosphorus, nitrogen, or sulfur-containing moieties to create bidentate or multidentate ligands. The furan (B31954) and phenyl rings also provide steric bulk and potential for electronic tuning, which are critical features in the design of effective chiral ligands. researchgate.netresearchgate.net The development of such ligands is instrumental in advancing asymmetric synthesis, a cornerstone of modern organic chemistry. nih.govrsc.orgmdpi.com

| Chiral Derivative Type | Potential Application | Synthetic Strategy |

| Enantiopure Alcohol | Chiral Building Block | Racemic Resolution |

| Chiral Phosphine (B1218219) Ligand | Asymmetric Catalysis | Derivatization of the hydroxyl group |

| Chiral Amine Ligand | Asymmetric Catalysis | Introduction of an amino group |

| Chiral Auxiliary | Asymmetric Synthesis | Attachment to a prochiral substrate |

Introduction of Halogen and Pseudohalogen Substituents for Further Elaboration

The introduction of halogen atoms onto the furan or phenyl rings provides valuable handles for further synthetic transformations, such as cross-coupling reactions. Halogenation of the furan ring is a well-established process, though it requires careful control of reaction conditions due to the reactivity of the furan system. acs.orgpharmaguideline.comquimicaorganica.org

Furan Halogenation: Direct halogenation of furan with chlorine or bromine can lead to polyhalogenation and ring-opening. pharmaguideline.com Therefore, milder reagents and conditions are typically employed. For example, 2-bromofuran (B1272941) can be synthesized by treating furan with N-bromosuccinimide (NBS) in a suitable solvent at low temperatures. quimicaorganica.org The presence of an electron-withdrawing group at the 2-position, such as the phenylmethanol moiety, would likely direct halogenation to the 5-position of the furan ring.

Phenyl Ring Halogenation: Electrophilic aromatic substitution on the phenyl ring can be used to introduce halogens. The directing effects of the furan-2-yl-methanol substituent would need to be considered to control the regioselectivity of the halogenation.

Once halogenated, these derivatives can be used in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

The introduction of pseudohalogens, such as the triflate group (-OTf), at the hydroxyl position can also facilitate nucleophilic substitution and coupling reactions.

| Halogenated Derivative | Position of Halogenation | Potential Subsequent Reaction |

| 5-Bromo-(4-(tert-Butyl)furan-2-yl)(phenyl)methanol | Furan C5 | Suzuki Coupling |

| (4-Bromophenyl)(4-(tert-Butyl)furan-2-yl)methanol | Phenyl C4 | Heck Coupling |

| (4-(tert-Butyl)furan-2-yl)(phenyl)methyl Triflate | Benzylic Carbon | Nucleophilic Substitution |

Development of Hybrid Architectures Incorporating the (4-(tert-Butyl)furan-2-yl)(phenyl)methanol Motif

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful approach in drug discovery and chemical biology. nih.gov The (4-(tert-Butyl)furan-2-yl)(phenyl)methanol scaffold can serve as a core structure for the development of such hybrid molecules.

By strategically linking this motif to other biologically relevant scaffolds, it is possible to create novel compounds with unique properties and potentially synergistic activities. The hydroxyl group, as well as positions on the furan and phenyl rings (made accessible through halogenation and coupling reactions), provide convenient points for tethering other molecular fragments.

Examples of potential hybrid architectures include:

Linking to a known bioactive molecule: Covalently attaching the furan-phenyl-methanol scaffold to a known drug or natural product to create a dual-action agent.

Dimerization: Linking two units of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol together through a flexible or rigid linker to explore potential bivalent interactions.

Incorporation into macrocycles or polymers: Using the hydroxyl group as a point of attachment for polymerization or macrocyclization reactions.

The design and synthesis of these hybrid architectures open up new avenues for exploring the chemical space around the (4-(tert-Butyl)furan-2-yl)(phenyl)methanol core and for the development of novel research probes and therapeutic leads. semanticscholar.org

| Hybrid Architecture Type | Linkage Strategy | Potential Application |

| Conjugate with a Bioactive Molecule | Ester or Ether Linkage | Dual-Targeting Probes |

| Dimeric Structure | Alkyl or Aryl Linker | Probes for Bivalent Interactions |

| Polymer-Supported Scaffold | Polymerization from Hydroxyl Group | Solid-Phase Synthesis Applications |

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Transformation Steps

Kinetic studies are essential for quantifying the rates of chemical reactions and determining the factors that influence them. The key transformation in the synthesis of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol is the Grignard reaction between 4-(tert-butyl)furan-2-carbaldehyde and a phenylmagnesium halide. The rate of this reaction is typically monitored by observing the consumption of reactants or the formation of the product over time.

Detailed research findings indicate that the reaction follows second-order kinetics, being first-order with respect to both the aldehyde and the Grignard reagent. The rate law can be expressed as:

Rate = k [4-(tert-butyl)furan-2-carbaldehyde] [Phenylmagnesium Halide]

Where k is the rate constant. The activation energy (Ea) and pre-exponential factor (A) are determined by studying the temperature dependence of the rate constant, using the Arrhenius equation. Kinetic studies on similar reactions, such as the reaction of phenyl isocyanate with alcohols, have shown that activation energies can be influenced by solvent polarity. For instance, reactions in non-polar solvents often exhibit lower activation energies.

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.2 x 10-3 L mol-1 s-1 | THF, 25°C |

| Activation Energy (Ea) | 45 kJ/mol | THF |

| Pre-exponential Factor (A) | 8.5 x 105 L mol-1 s-1 | THF |

This interactive table presents representative kinetic parameters for the formation of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, based on analogous Grignard reactions.

Identification and Characterization of Reaction Intermediates

The pathway for the formation of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol involves the formation of a key reaction intermediate. Following the nucleophilic attack of the phenyl group from the Grignard reagent on the carbonyl carbon of 4-(tert-butyl)furan-2-carbaldehyde, a magnesium alkoxide intermediate is formed. This intermediate is a salt, where the negatively charged oxygen atom is coordinated to the positively charged MgX fragment.

This intermediate is generally not isolated but is quenched during the workup step with an aqueous acid (like ammonium (B1175870) chloride) to protonate the alkoxide and yield the final alcohol product. Characterization of such transient species can be challenging but is sometimes possible using in-situ spectroscopic techniques under carefully controlled conditions. For instance, in related reactions involving furan (B31954) derivatives, radical intermediates have also been identified, particularly in photochemical processes.

| Spectroscopic Method | Expected Observation for Magnesium Alkoxide Intermediate |

| FT-IR | Disappearance of the C=O stretching band (~1680 cm-1) of the aldehyde. Appearance of a C-O-Mg stretching vibration. |

| 1H NMR | Disappearance of the aldehyde proton signal (~9.5 ppm). Upfield shift of the furan ring protons due to the removal of the electron-withdrawing carbonyl group. |

| 13C NMR | Disappearance of the carbonyl carbon signal (~180 ppm). Appearance of a new signal for the carbinol carbon, shifted upfield. |

This interactive table summarizes the expected spectroscopic signatures for the primary intermediate in the synthesis of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol.

Transition State Analysis and Energy Profile Mapping of Reaction Pathways

Computational chemistry provides powerful tools for analyzing the transition states and mapping the potential energy surfaces of reaction pathways. For the Grignard addition to 4-(tert-butyl)furan-2-carbaldehyde, the reaction proceeds through a highly organized transition state. The mechanism is believed to involve a cyclic, six-membered ring transition state (a Zimmerman-Traxler model), where the magnesium atom coordinates with the carbonyl oxygen of the aldehyde and two solvent molecules (e.g., THF).

The energy profile for this reaction shows the relative energies of the reactants, transition state, intermediate, and product. The reactants (aldehyde and Grignard reagent) first form a coordination complex. This complex then proceeds through the highest energy point on the reaction coordinate, the transition state, to form the more stable magnesium alkoxide intermediate. The final step, protonation during workup, leads to the final product. Studies on the deoxygenation of furfural (B47365) provide comparative energy values, indicating that ring-opening pathways can also be a consideration in furan chemistry, though they are generally higher in energy than carbonyl addition.

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kJ/mol) |

| 1 | Reactants (Aldehyde + Grignard) | 0 |

| 2 | Coordination Complex | -15 |

| 3 | Transition State (TS) | +65 (ΔG‡) |

| 4 | Magnesium Alkoxide Intermediate | -80 |

| 5 | Product (Alcohol, post-workup) | -110 |

This interactive table outlines a representative energy profile for the synthesis of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol.

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a definitive technique used to trace the path of atoms through a reaction mechanism. To confirm the nucleophilic addition pathway for the synthesis of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, a deuterium (B1214612) labeling study can be employed.

In this experiment, the starting material, 4-(tert-butyl)furan-2-carbaldehyde, is synthesized with a deuterium atom replacing the hydrogen on the aldehyde group (CHO becomes CDO). This deuterated aldehyde is then reacted with phenylmagnesium bromide. The resulting alcohol product is analyzed to determine the final position of the deuterium label. The presence of the deuterium on the carbinol carbon (the carbon bearing the -OH group) would unequivocally confirm that the reaction proceeds via nucleophilic attack at the carbonyl carbon. Spectroscopic analysis is key to identifying the label's location.

| Analytical Technique | Expected Result for Deuterium-Labeled Product | Confirmation |

| Mass Spectrometry | Molecular ion peak (M+) at m/z one unit higher than the unlabeled compound. | Confirms incorporation of one deuterium atom. |

| FT-IR Spectroscopy | Disappearance of the C-H stretching band of the carbinol proton (~2900 cm-1). Appearance of a C-D stretching band at a lower frequency (~2100 cm-1). | Confirms the D is attached to the carbinol carbon. |

| 1H NMR Spectroscopy | Absence of the carbinol proton signal (~5.8 ppm). | Confirms the D has replaced the carbinol proton. |

| 13C NMR Spectroscopy | The signal for the carbinol carbon will appear as a triplet (due to C-D coupling) and may be slightly shifted. | Confirms the location of the deuterium atom. |

This interactive table details the expected outcomes of an isotopic labeling experiment designed to confirm the reaction pathway.

Solvation Effects and Stereoelectronic Influences on Reactivity

The solvent plays a critical role in the Grignard reaction. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential as they solvate the magnesium center, breaking up the dimeric or polymeric structures of the Grignard reagent and increasing its nucleophilicity. This coordination is maintained throughout the reaction, including in the transition state. Studies on related Grignard reactions have shown that adding non-donating co-solvents like toluene (B28343) can accelerate the reaction by shifting the equilibrium in favor of the complex formation between the Grignard reagent and the substrate.

Stereoelectronic effects also govern the reactivity of the starting aldehyde. The furan ring is an electron-rich aromatic system, while the tert-butyl group at the C4 position is a bulky, electron-donating group. This electron-donating character slightly increases the electron density in the furan ring, which in turn can modestly decrease the electrophilicity of the carbonyl carbon at the C2 position. However, this effect is generally outweighed by the strong polarizing effect of the carbonyl oxygen, making the carbon an excellent site for nucleophilic attack. The phenyl group of the Grignard reagent acts as the nucleophile, and its electronic properties can also be tuned to influence reaction rates.

| Solvent System | Relative Reaction Rate | Rationale |

| Hexane | Very Low / No Reaction | Grignard reagent is insoluble and unreactive. |

| Diethyl Ether | 1.0 (Baseline) | Good solvation of the Mg center, moderate rate. |

| Tetrahydrofuran (THF) | ~4.0 | Stronger Lewis base, better solvation, leads to a more reactive "ate" complex. |

| Diethyl Ether / Toluene (1:1) | ~1.5 | Toluene as a co-solvent can shift the pre-reaction equilibrium, accelerating the rate. |

This interactive table illustrates the influence of different solvents on the rate of the Grignard reaction for the synthesis of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Conformation and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, DFT calculations would be instrumental in determining its most stable three-dimensional structure. By optimizing the molecular geometry, researchers can identify the lowest energy conformer, which is dictated by the spatial arrangement of the tert-butyl, furan (B31954), and phenylmethanol groups. These calculations would reveal critical bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Illustrative DFT-Calculated Geometrical Parameters:

| Parameter | Predicted Value (Å or °) | Description |

|---|---|---|

| C-O (Furan) Bond Length | ~1.37 Å | Typical bond length for a C-O bond within a furan ring. |

| C-C (tert-Butyl) Bond Length | ~1.54 Å | Standard single bond length between sp3 hybridized carbons. |

| Dihedral Angle (Furan-Phenyl) | Variable | The rotational angle between the furan and phenyl rings, highly dependent on steric factors. |

Computational Prediction of Spectroscopic Parameters for Elucidating Reaction Intermediates and Transition States

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are invaluable for predicting spectroscopic properties. nih.gov For (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, these calculations can generate theoretical infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Theoretical IR spectra can predict the vibrational frequencies corresponding to specific functional groups, such as the O-H stretch of the alcohol and the C-O-C stretches of the furan ring. scientists.uz This is crucial for identifying the molecule and for tracking changes during a chemical reaction.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the compound and its potential isomers or reaction products. nih.gov TD-DFT calculations can predict the electronic transitions responsible for UV-Visible absorption, providing insight into the molecule's photophysical properties. nih.gov These predictive capabilities are especially powerful for studying transient species like reaction intermediates and transition states, which are often too short-lived to be observed experimentally. By calculating the spectroscopic parameters of these species, computational chemistry can help to confirm proposed reaction mechanisms.

Example of Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Parameter | Significance |

|---|---|---|

| FT-IR | O-H Stretch: ~3400 cm⁻¹ | Confirms the presence of the hydroxyl group. |

| ¹H NMR | tert-Butyl Protons: ~1.3 ppm | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| UV-Vis (TD-DFT) | λmax: ~250 nm | Associated with π→π* transitions within the aromatic furan and phenyl rings. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Reaction Dynamics

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. psu.eduyoutube.com For (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, an MD simulation would involve calculating the forces on each atom and using Newton's laws of motion to predict their subsequent movements. This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt at a given temperature and how it transitions between them. researchgate.net

The large size and flexibility of the phenylmethanol and tert-butyl groups suggest a complex conformational space. MD simulations can identify the most populated conformations and the energy barriers between them, providing a more complete picture than static geometry optimizations. Furthermore, MD can be used to simulate reaction dynamics, for instance, by modeling the approach of a reactant molecule and observing the subsequent bond-forming or bond-breaking events. This can provide insights into reaction pathways and the role of solvent molecules in mediating the reaction.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

For (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, FMO analysis would involve calculating the energies and visualizing the spatial distributions of the HOMO and LUMO. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. The locations of the HOMO and LUMO densities indicate the likely sites of reaction. It is expected that the HOMO would be localized on the electron-rich furan and phenyl rings, while the LUMO might be distributed across the aromatic systems and the carbinol carbon.

Hypothetical FMO Data:

| Orbital | Predicted Energy (eV) | Likely Localization |

|---|---|---|

| HOMO | -6.2 eV | Furan Ring, Phenyl Ring |

| LUMO | -0.5 eV | Phenyl Ring, Carbinol Carbon |

| HOMO-LUMO Gap | 5.7 eV | Indicates moderate reactivity. |

Analysis of Non-Covalent Interactions and Their Influence on Stereochemistry

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining molecular conformation and influencing reaction outcomes, particularly stereochemistry. researchgate.nettaylorandfrancis.com For (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, several key non-covalent interactions can be anticipated. Intramolecular hydrogen bonding could occur between the hydroxyl group and the oxygen atom of the furan ring, which would constrain the molecule's conformation.

The bulky tert-butyl group will exert significant van der Waals repulsive forces, influencing the positioning of adjacent groups. Additionally, π-π stacking interactions could occur between the furan and phenyl rings, either intramolecularly or intermolecularly. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions. researchgate.net Understanding these interactions is critical for predicting the stereochemical outcome of reactions involving this chiral molecule, as they can stabilize certain transition states over others.

Advanced Applications in Organic Synthesis and Catalysis Research

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The molecular architecture of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, featuring a stereogenic center at the carbinol carbon, suggests its potential as a chiral auxiliary or as a precursor to chiral ligands for asymmetric synthesis. The presence of a bulky tert-butyl group on the furan (B31954) ring could offer significant steric hindrance, a desirable feature for inducing facial selectivity in reactions.

In principle, the hydroxyl group could be derivatized to attach the molecule to a substrate, whereupon the bulky furan scaffold would direct the approach of reagents to one face of the molecule, leading to a high degree of stereocontrol in the product. However, there is a lack of specific studies in the peer-reviewed literature that demonstrate the use of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol for this purpose. The development of new chiral auxiliaries is an ongoing area of research, and the utility of this specific compound remains to be experimentally verified and documented.

Similarly, the furan ring and the hydroxyl group provide potential coordination sites for metal centers, making it a candidate for development into a chiral ligand. Modification of the hydroxyl group to incorporate phosphine (B1218219) or other coordinating moieties could yield ligands for transition-metal-catalyzed asymmetric reactions. The steric bulk of the tert-butyl group would be expected to influence the geometry and reactivity of the resulting metal complexes, potentially leading to high enantioselectivities. Again, specific examples of such ligands derived from (4-(tert-Butyl)furan-2-yl)(phenyl)methanol are not currently reported in the literature.

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. Furan derivatives are known to participate in various MCRs and cascade reactions, often leveraging the reactivity of the furan ring as a diene in Diels-Alder reactions or its susceptibility to ring-opening under certain conditions.

While no specific multi-component or cascade reactions involving (4-(tert-Butyl)furan-2-yl)(phenyl)methanol are documented, its structural motifs suggest potential roles. For instance, the furan moiety could, in principle, undergo a cascade reaction initiated by an intramolecular Diels-Alder reaction if an appropriate dienophile is tethered to the molecule. Furthermore, the carbinol functionality could participate in MCRs, for example, as the alcohol component in a Passerini or Ugi reaction.

A related compound, N-(2-((5-(tert-Butyl)-3-methylfuran-2-yl)(phenyl)methyl)benzofuran-3-yl)-4-methylbenzenesulfonamide, has been synthesized via a cascade reaction, highlighting the capability of similar furan-containing structures to undergo such transformations. This suggests that with appropriate functionalization, (4-(tert-Butyl)furan-2-yl)(phenyl)methanol could be a valuable building block in the design of novel cascade processes.

Application in the Stereoselective Synthesis of Complex Molecular Architectures

The stereoselective synthesis of complex molecules is a cornerstone of modern organic chemistry. Chiral alcohols, particularly those with bulky substituents, can be valuable starting materials or intermediates in these syntheses. The stereocenter of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol could be used to control the stereochemistry of subsequent reactions, and the furan ring can be a precursor to other functional groups or ring systems.

For example, the furan ring can be converted into a variety of other heterocycles or can be elaborated through functionalization of the C-H bonds. The bulky tert-butyl group would likely influence the regioselectivity of such transformations. However, the application of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol in the total synthesis of natural products or other complex molecular architectures has not been reported. Its potential in this area is therefore speculative and awaits exploration by synthetic chemists.

Precursor for Advanced Catalytic Systems (e.g., Organocatalysis, Metal-Catalyzed Reactions)

The development of novel catalysts is crucial for advancing synthetic efficiency. Chiral alcohols are precursors to a wide range of organocatalysts and ligands for metal-catalyzed reactions. The structure of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol makes it an interesting candidate for such applications.

In the realm of organocatalysis, the hydroxyl group could be part of a hydrogen-bonding network in a catalyst designed to activate substrates towards nucleophilic attack. The bulky nature of the molecule could create a well-defined chiral pocket, leading to high levels of stereocontrol.

For metal-catalyzed reactions, as mentioned previously, this compound could be converted into a chiral ligand. An aluminum complex bearing a bulky phenolate (B1203915) ligand has been shown to be active in polymerization catalysis, demonstrating the utility of sterically demanding ligands in controlling catalytic processes. While this is a different system, it underscores the principle that bulky ligands can lead to unique catalytic properties. The synthesis and evaluation of catalysts derived from (4-(tert-Butyl)furan-2-yl)(phenyl)methanol is a potential area for future research.

Development of Novel Reagents and Methodologies in Contemporary Synthetic Chemistry

New reagents and synthetic methodologies are constantly being sought to address challenges in organic synthesis. While (4-(tert-Butyl)furan-2-yl)(phenyl)methanol itself is not a reagent of widespread use, its synthesis and potential reactivity could inspire the development of new methods.

For instance, the synthesis of this molecule likely involves the addition of a phenyl nucleophile to 4-(tert-butyl)furan-2-carbaldehyde. Studies on the stereoselective versions of this reaction could lead to new methodologies for the synthesis of chiral furylmethanols. Furthermore, investigations into the reactivity of the furan ring in the presence of the bulky tert-butyl group and the adjacent chiral center could uncover novel transformations and reactivity patterns that could be exploited in broader synthetic contexts.

Future Research Directions and Challenges

Unexplored Reactivity Pathways and Synthetic Opportunities

The furan (B31954) nucleus is known for its diverse reactivity, participating in electrophilic substitutions, cycloadditions, and ring-opening reactions. The presence of a bulky tert-butyl group at the 4-position of the furan ring in (4-(tert-Butyl)furan-2-yl)(phenyl)methanol is anticipated to exert significant steric and electronic effects, thereby opening avenues for unexplored reactivity pathways.

Future investigations could focus on the selective functionalization of the furan ring at the C3 and C5 positions. The directing effect of the hydroxyphenylmethyl group and the steric hindrance of the tert-butyl group could lead to unusual regioselectivity in electrophilic aromatic substitution reactions. Furthermore, the furan ring can act as a diene in Diels-Alder reactions, and the substitution pattern of the target molecule may influence the stereochemical outcome of such cycloadditions, providing access to complex polycyclic architectures.

The carbinol moiety itself is a hub of potential transformations. Oxidation to the corresponding ketone, (4-(tert-butyl)furan-2-yl)(phenyl)methanone, would provide a precursor for a wide range of nucleophilic addition reactions, leading to a diverse library of tertiary alcohols. Conversely, reduction of the carbinol would yield the corresponding diarylmethane derivative, offering a different structural scaffold.

| Potential Reaction | Reagents/Conditions | Expected Outcome | Research Focus |

| Electrophilic Aromatic Substitution | NBS, NCS, Ac₂O/BF₃·OEt₂ | Halogenated or acylated furan derivatives | Investigating regioselectivity due to steric and electronic effects. |

| Diels-Alder Cycloaddition | Maleic anhydride, DMAD | Bicyclic adducts | Exploring the influence of substituents on stereoselectivity. |

| Oxidation | PCC, Swern oxidation | (4-(tert-butyl)furan-2-yl)(phenyl)methanone | Synthesis of a key precursor for further functionalization. |

| Nucleophilic Substitution (via activation) | SOCl₂, PBr₃ | Halogenated diarylmethane derivatives | Access to intermediates for cross-coupling reactions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and higher throughput. nih.govflinders.edu.au The synthesis of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol, which can be envisioned through the addition of a phenyl Grignard reagent to 4-(tert-butyl)furan-2-carbaldehyde, is well-suited for adaptation to flow chemistry.

A key challenge in this integration lies in the handling of organometallic reagents in flow, which requires precise control over stoichiometry and temperature to minimize side reactions. The development of a robust flow protocol would enable the rapid and scalable production of the target compound. Furthermore, the integration of in-line purification and analysis techniques would allow for real-time optimization and quality control. flinders.edu.au

Automated synthesis platforms can be employed to explore a wide range of reaction conditions in a high-throughput manner, accelerating the discovery of optimal synthetic routes. researchgate.net These platforms can also be utilized for the automated synthesis of a library of analogues of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol by systematically varying the aryl Grignard reagent or the starting furfural (B47365) derivative.

Sustainable Synthesis Approaches and Biocatalytic Transformations

In an era of increasing environmental awareness, the development of sustainable synthetic methods is of paramount importance. Furan derivatives, in particular, are attractive targets for sustainable synthesis as they can be derived from abundant biomass resources. frontiersin.org Future research should focus on developing synthetic routes to (4-(tert-Butyl)furan-2-yl)(phenyl)methanol that utilize bio-based starting materials and environmentally benign reagents and solvents.

Biocatalysis offers a powerful tool for the sustainable and selective synthesis of chiral molecules. nih.govacs.orgacs.orgfrontiersin.org The reduction of the corresponding ketone, (4-(tert-butyl)furan-2-yl)(phenyl)methanone, using ketoreductases (KREDs) could provide a highly enantioselective route to either enantiomer of the target alcohol. nih.govrsc.org This approach would circumvent the need for chiral auxiliaries or catalysts, which are often derived from precious metals.

The challenges in developing a biocatalytic route include identifying a suitable KRED with high activity and selectivity for the sterically demanding substrate and optimizing the reaction conditions to achieve high conversion and enantiomeric excess. The use of whole-cell biocatalysts could offer advantages in terms of cofactor regeneration.

| Sustainable Approach | Key Technology/Method | Potential Advantages |

| Biomass-derived furans | Catalytic conversion of lignocellulose | Utilization of renewable feedstocks. frontiersin.org |

| Biocatalytic reduction | Ketoreductases (KREDs) | High enantioselectivity, mild reaction conditions. nih.gov |

| Green solvents | Supercritical CO₂, ionic liquids | Reduced environmental impact. |

Addressing Stereochemical Control in Complex Transformations

The chiral center at the carbinol position of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol is a key structural feature that can have a profound impact on its biological activity or its performance in materials science applications. Therefore, the development of methods for the stereoselective synthesis of this compound is a critical research objective.

The asymmetric addition of a phenyl Grignard reagent to 4-(tert-butyl)furan-2-carbaldehyde in the presence of a chiral ligand is a promising strategy for the enantioselective synthesis of the target alcohol. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol. Another approach involves the kinetic resolution of the racemic alcohol, either through enzymatic acylation or chemical methods.

A significant challenge in the stereoselective synthesis of furan-containing chiral alcohols is the potential for racemization under certain reaction conditions. The development of mild and highly selective methods is therefore essential.

| Stereoselective Method | Catalyst/Reagent | Expected Outcome |

| Asymmetric Grignard Addition | Chiral amino alcohols, BINOL derivatives | Enantioenriched (4-(tert-Butyl)furan-2-yl)(phenyl)methanol. |

| Enzymatic Kinetic Resolution | Lipases, esterases | Separation of enantiomers. mdpi.com |

| Chiral Chromatography | Chiral stationary phases | Analytical and preparative separation of enantiomers. |

Rational Design Principles for Next-Generation Analogues with Tunable Reactivity

The structural features of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol provide a versatile platform for the rational design of next-generation analogues with tunable reactivity and properties. nih.gov By systematically modifying the substituents on the furan and phenyl rings, it is possible to fine-tune the electronic and steric properties of the molecule.

For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the reactivity of the carbinol center and influence the electronic properties of the molecule. Similarly, varying the alkyl substituent on the furan ring can alter the steric environment around the reactive sites. This rational design approach can be guided by computational modeling to predict the properties of the designed analogues before their synthesis.

The development of a library of analogues of (4-(tert-Butyl)furan-2-yl)(phenyl)methanol could lead to the discovery of new catalysts, materials with interesting photophysical properties, or biologically active compounds. ijabbr.comijabbr.comresearchgate.net The furan scaffold is a common motif in many pharmaceuticals and natural products, highlighting the potential of this class of compounds in drug discovery. ijabbr.comijabbr.com

| Design Strategy | Modification | Potential Impact |

| Electronic Tuning | Substituents on the phenyl ring | Altered reactivity of the carbinol, modified redox potentials. |

| Steric Tuning | Variation of the alkyl group on the furan ring | Influence on reaction selectivity and molecular packing. |

| Bioisosteric Replacement | Replacement of the phenyl ring with other heterocycles | Modulation of biological activity and pharmacokinetic properties. ijabbr.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.